molecular formula C11H12N2O2 B12852247 Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B12852247
M. Wt: 204.22 g/mol
InChI Key: OBZGVVHFNAIMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly for its antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize metal-free or green chemistry approaches to minimize environmental impact. Recent advancements have focused on using aqueous media and avoiding the use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform.

Major Products Formed:

Scientific Research Applications

Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This compound can also bind to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-10-12-8(2)6-13(10)7-9/h4-7H,3H2,1-2H3

InChI Key

OBZGVVHFNAIMRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C

Origin of Product

United States

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